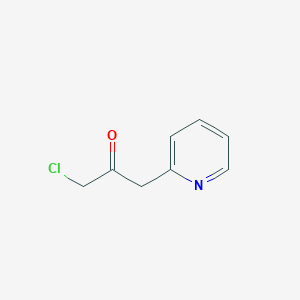
1-Chloro-3-(pyridin-2-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-pyridin-2-ylpropan-2-one is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 3-pyridinecarboxaldehyde with chloroacetone in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1-Chloro-3-pyridin-2-ylpropan-2-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and catalyst use, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-pyridin-2-ylpropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
1-Chloro-3-pyridin-2-ylpropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-pyridin-2-ylpropan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-pyridin-2-ylpropan-2-one: A similar compound with a different position of the chlorine atom.
3-Chloro-3-pyridin-2-ylpropan-2-one: Another isomer with the chlorine atom at a different position.
1-Bromo-3-pyridin-2-ylpropan-2-one: A brominated analog with similar properties.
Uniqueness
1-Chloro-3-pyridin-2-ylpropan-2-one is unique due to its specific structural arrangement, which influences its reactivity and potential applications. The position of the chlorine atom and the pyridine ring contribute to its distinct chemical behavior and make it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
106260-02-0 |
|---|---|
Formule moléculaire |
C8H8ClNO |
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
Clé InChI |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
SMILES canonique |
C1=CC=NC(=C1)CC(=O)CCl |
Synonymes |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
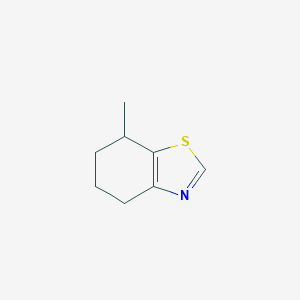
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)
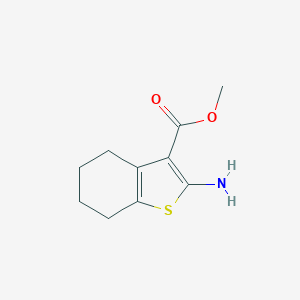
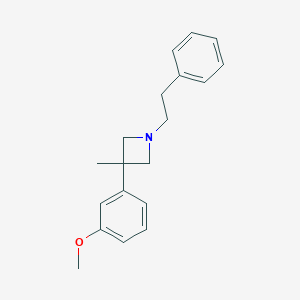

![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
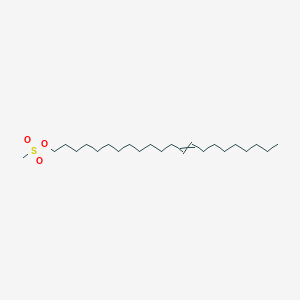
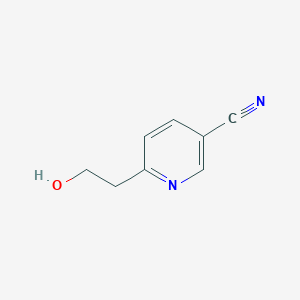
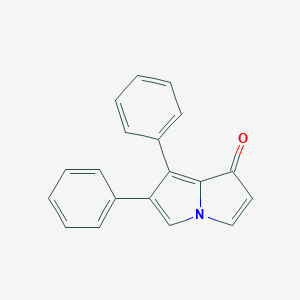
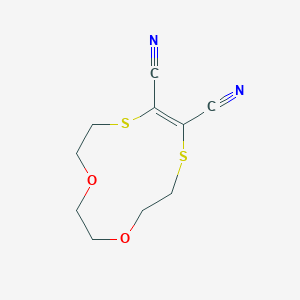
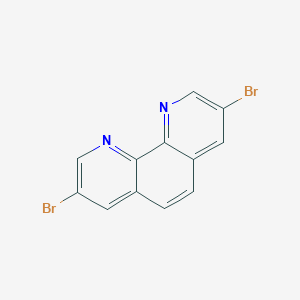
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
